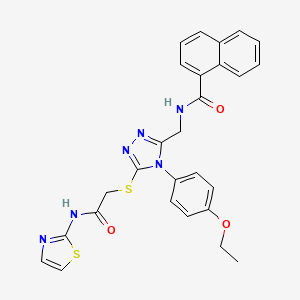

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

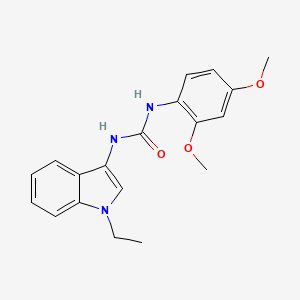

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Activities and Medicinal Chemistry

2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate, as part of the (thio)urea and benzothiazole derivatives, shows a broad spectrum of biological activities. These compounds are of significant importance in medicinal chemistry. For instance, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. The compounds Bentaluron and Bethabenthiazuron, also UBT derivatives, are commercial fungicides used as wood preservatives and herbicides in winter corn crops (Rosales-Hernández et al., 2022).

2. Chemical Reactions and Synthetic Methodologies

The chemical reactions of 2-aminobenzothiazoles (2ABTs) with (thio)phosgenes, iso(thio)cyanates, 1,1′-(thio)carbonyldiimidazoles [(T)CDI]s, (thio)carbamoyl chlorides, and carbon disulfide are significant for the synthesis of this compound. This review covers synthetic methodologies from 1935 to the present, highlighting the most recent approaches and their role in medicinal chemistry (Rosales-Hernández et al., 2022).

3. Degradation and Environmental Impact

Chlorpropham (CIPC), a primary N-phenyl carbamate, highlights the environmental impact and degradation processes of carbamates. Studies on hydrolysis, biolysis, photolysis, and thermal processes of CIPC, as well as its partitioning in air, water, and soil, are crucial in understanding its environmental persistence and the variability in degradation rates (Smith & Bucher, 2012).

4. Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, closely related to the structure of interest, is known as a bioactive precursor in the synthesis of compounds due to its various pharmacological activities. It serves as a significant structure and an excellent precursor for new bioactive molecules, particularly in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019).

5. Reactivity with Acetylcholinesterase

Studies on carbamates, including this compound, reveal their reactivity with acetylcholinesterase (AChE). The rate-limiting steps in decarbamoylation of AChE with large carbamoyl groups are crucial for understanding their inhibitory effects and potential applications as therapeutic agents (Rosenberry & Cheung, 2019).

6. Reductive Catalytic Transformation

The reductive catalytic transformation of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO involves carbamate compounds. This process has significant implications in organic synthesis and the chemical industry, highlighting the versatility of carbamate compounds in various synthetic applications (Tafesh & Weiguny, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHIYHSQOFXQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)

![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)